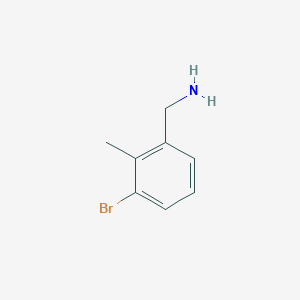

(3-Bromo-2-methylphenyl)methanamine

Description

(3-Bromo-2-methylphenyl)methanamine is a substituted benzylamine derivative featuring a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. This compound belongs to a broader class of aryl methanamines, which are pivotal intermediates in medicinal chemistry and drug discovery. These analogs often serve as precursors for antitubercular agents, kinase inhibitors, and enzyme modulators .

Properties

IUPAC Name |

(3-bromo-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMWYUIURJVHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943722-02-9 | |

| Record name | (3-bromo-2-methylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 2-methylbenzylamine: The synthesis of (3-Bromo-2-methylphenyl)methanamine can be achieved by brominating 2-methylbenzylamine.

Industrial Production Methods: Industrially, the compound can be synthesized through a similar bromination process, but on a larger scale, using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (3-Bromo-2-methylphenyl)methanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of this compound can yield the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

Oxidation: Potassium permanganate, acidic medium, room temperature.

Reduction: Lithium aluminum hydride, dry ether, low temperature.

Major Products Formed:

Substitution: (2-Methylphenyl)methanamine derivatives.

Oxidation: 3-Bromo-2-methylbenzaldehyde, 3-Bromo-2-methylbenzoic acid.

Reduction: 3-Bromo-2-methylbenzylamine, 3-Bromo-2-methylbenzyl alcohol.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(3-Bromo-2-methylphenyl)methanamine serves as a crucial intermediate in the synthesis of complex organic molecules. Its bromine substituent enhances electrophilicity, facilitating nucleophilic substitution reactions. This compound can be utilized to synthesize other derivatives that may possess enhanced biological activity or novel properties.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, such as:

- Bromination of 2-Methylphenylmethanamine : This involves treating 2-methylphenylmethanamine with bromine or a brominating agent under controlled conditions.

- Reduction Reactions : The compound can also be synthesized via the reduction of corresponding nitro or nitrile derivatives.

Biological Research

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.6 |

| K562 (Leukemia) | 4.3 |

| HeLa (Cervical) | 6.1 |

The mechanism behind its anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through interactions with DNA and cell cycle regulatory enzymes.

Antimicrobial Properties

this compound has also demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Candida albicans. The minimum inhibitory concentration (MIC) values indicate strong efficacy:

| Microorganism | MIC (mg/mL) |

|---|---|

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest potential applications in developing new antimicrobial agents .

Medicinal Chemistry

Drug Development Potential

The unique structural features of this compound position it as a candidate for drug development. Its ability to modulate biological pathways makes it a subject of interest for creating therapeutics targeting various diseases, particularly cancer and infections.

Case Studies in Drug Formulation

Research involving the formulation of this compound into drug delivery systems has shown promise in enhancing bioavailability and targeting specific tissues. For example, encapsulating this compound in lipid nanoparticles has improved its efficacy against resistant cancer cell lines.

Mechanism of Action

Mechanism:

Molecular Targets: The exact mechanism of action of (3-Bromo-2-methylphenyl)methanamine depends on its application.

Pathways Involved: The compound may influence various biochemical pathways, including those involved in neurotransmission or metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (3-Bromo-2-methylphenyl)methanamine with structurally related methanamine derivatives:

Key Observations :

- Substituent Effects: Bromine at the 3-position (as in (3-Bromo-2-fluorophenyl)methanamine) increases molecular weight and density compared to non-halogenated analogs. Methyl groups (e.g., hypothetical 2-methyl substitution) likely reduce polarity and enhance lipophilicity, similar to cyclopropyl groups .

- Bioactivity : Urea-linked derivatives, such as (5-phenylfuran-2-yl)methanamine analogs, exhibit SIRT2 inhibitory activity dependent on substituent position and linker chemistry. A 4-carboxyl group on the phenyl ring enhances potency, while methoxy or methyl groups reduce activity .

Biological Activity

(3-Bromo-2-methylphenyl)methanamine, a compound with potential pharmaceutical applications, is being investigated for its biological activity. This compound is a derivative of aniline and has garnered attention due to its structural properties that may influence various biological pathways. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Chemical Formula : C8H10BrN

- Molecular Weight : 200.08 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with specific biological targets. Notably, it has been identified as a potential inhibitor of certain enzymes and receptors involved in disease processes.

- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit enzymes associated with metabolic pathways in cells. For instance, it has shown potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, which is critical for energy production in bacteria .

- Receptor Interaction : The compound may also interact with various receptors, altering signaling pathways that are crucial for cell survival and proliferation. The disruption of PD-1/PD-L1 interactions has been noted, indicating potential applications in cancer immunotherapy .

Biological Activity Data Table

| Biological Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cytochrome bd oxidase (Mtb) | 11 µM | |

| Receptor Binding | PD-L1 | IC50 not specified | |

| Antiviral Activity | HIV Integrase | Moderate inhibition (50-59%) |

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv, demonstrating its potential as an anti-tuberculosis agent .

Study 2: Cancer Therapy Potential

Research focusing on immune checkpoint inhibitors highlighted the ability of this compound derivatives to disrupt PD-1/PD-L1 interactions. This disruption is crucial for enhancing T-cell responses against tumors, suggesting a role in cancer immunotherapy .

Study 3: Antiviral Properties

In another investigation, derivatives of this compound showed moderate inhibitory activity against HIV integrase, suggesting potential applications in antiviral therapies. The percentage inhibition ranged from 50% to 59%, indicating a promising avenue for further research into HIV treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.